

# Cost-Effectiveness of Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Enstilar |           |
| Cat. No.:            | B1243062 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of **Enstilar**® (calcipotriene and betamethasone dipropionate 0.005%/0.064% foam) within a research framework. It is designed to offer an objective comparison with alternative topical treatments for plaque psoriasis, supported by experimental data and detailed methodologies.

### **Executive Summary**

Psoriasis is a chronic, immune-mediated inflammatory disease with a significant impact on patient quality of life and healthcare budgets. Topical therapies are the cornerstone of treatment for mild-to-moderate psoriasis. **Enstilar**®, a fixed-dose combination of a vitamin D analogue (calcipotriene) and a potent corticosteroid (betamethasone dipropionate) in a foam vehicle, has demonstrated greater efficacy compared to its individual components and other formulations like gels and ointments.[1][2] Economic analyses suggest that the higher acquisition cost of the foam formulation may be offset by its increased efficacy, leading to fewer consultations and a reduced need for more expensive second-line therapies like phototherapy or systemic agents. [3][4][5] However, a lack of direct head-to-head cost-effectiveness trials against a broader range of topical comparators necessitates further research.

# **Comparative Efficacy and Safety**



Clinical trial data provides the foundation for any cost-effectiveness model. The following tables summarize key efficacy and safety data for **Enstilar**® from pivotal clinical trials.

Table 1: Efficacy of Enstilar® Foam in Plaque Psoriasis

| Trial             | Comparator(s)                                                  | Primary<br>Endpoint                                                                                     | Enstilar®<br>Result | Comparator<br>Result(s)               |
|-------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------|---------------------------------------|
| PSO-FAST          | Vehicle Foam                                                   | Proportion of patients with Physician's Global Assessment (PGA) of 'clear' or 'almost clear' at Week 4. | 53.3%               | 4.8%                                  |
| Trial 1 (Phase 2) | Betamethasone Dipropionate (BD) Foam, Calcipotriene (Cal) Foam | Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4.                                 | 45%                 | BD Foam:<br>30.7%, Cal<br>Foam: 14.9% |
| PSO-ABLE          | Calcipotriene/Bet<br>amethasone<br>Dipropionate Gel            | Proportion of patients with PGA of 'clear' or 'almost clear' at Week 4 (Enstilar®) vs. Week 8 (Gel).    | 38% (at Week 4)     | 22% (at Week 8)                       |
| PSO-LONG          | Vehicle Foam<br>(maintenance<br>phase)                         | Median time to first relapse.                                                                           | 56 days             | 30 days                               |

Table 2: Safety Profile of **Enstilar**® Foam (Common Adverse Events)



| Trial    | Adverse Events (AEs) in Enstilar® Group                   |
|----------|-----------------------------------------------------------|
| PSO-FAST | Adverse drug reactions were reported in 3.1% of patients. |
| PSO-ABLE | Adverse drug reactions were reported in 7.6% of patients. |
| PSO-LONG | The rate of AEs was comparable to the vehicle foam group. |

Note: For detailed safety information, including less common side effects, refer to the full prescribing information.

# **Cost-Effectiveness Analysis**

The cost-effectiveness of a treatment is typically evaluated by comparing its costs to its health outcomes, often measured in Quality-Adjusted Life Years (QALYs) or as cost per successful treatment outcome.

Table 3: Summary of Cost-Effectiveness Analyses of Calcipotriene/Betamethasone Dipropionate Formulations



| Study                           | Comparison                                                                                  | Perspective                                     | Key Findings                                                                                                                                                                                               |
|---------------------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Foley et al. (Australia)        | Cal/BD Foam vs.<br>Cal/BD Gel                                                               | Australian Healthcare<br>System                 | Cal/BD foam resulted in a cost of \$13,609 per QALY gained at 4 weeks compared to the gel. When comparing 4 weeks of foam to 8 weeks of gel, the foam was dominant (less expensive and more effective).[1] |
| Duvetorp et al.<br>(Sweden)     | Cal/BD Foam vs.<br>Cal/BD Ointment                                                          | Swedish Healthcare<br>Payer                     | Cal/BD foam was the dominant strategy, being more effective and less costly than the ointment due to reduced healthcare resource utilization.[3]                                                           |
| Lanati et al. (Italy)           | Enstilar® vs.<br>Dovobet® Gel                                                               | Italian National Health<br>Service              | Enstilar® was found to<br>be the dominant<br>strategy compared to<br>the gel formulation.[6]                                                                                                               |
| A. Cameron et al.<br>(Scotland) | Cal/BD two-compound<br>formulation vs. other<br>commonly used<br>topicals (model-<br>based) | National Health<br>Service (NHS) in<br>Scotland | The two-compound formulation was estimated to generate annual savings ranging from £96 to £276 per patient compared to other topical treatments.[7]                                                        |

# **Experimental Protocols**



Detailed methodologies are crucial for the critical appraisal and replication of research findings.

#### **PSO-FAST Clinical Trial Protocol**

- Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with a vehicle foam in patients with psoriasis.
- Design: A Phase III, multicenter, randomized, double-blind, vehicle-controlled study.
- Participants: Patients with psoriasis of at least mild severity according to the Physician's Global Assessment (PGA).
- Intervention: Patients were randomized (3:1) to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam, applied once daily for 4 weeks.
- Primary Outcome: The proportion of patients achieving a PGA score of 'clear' or 'almost clear' at week 4.
- Secondary Outcomes: Change in modified Psoriasis Area and Severity Index (mPASI) and patient-reported itch.
- Safety Assessments: Monitoring of adverse events and calcium homeostasis.

#### **PSO-ABLE Clinical Trial Protocol**

- Objective: To compare the efficacy and safety of calcipotriene/betamethasone dipropionate foam with the corresponding gel formulation.
- Design: A Phase III, multicenter, randomized, investigator-blinded, parallel-group study.
- Participants: Adult patients (≥18 years) with mild-to-severe psoriasis vulgaris.
- Intervention: Patients were randomized to receive once-daily treatment with either calcipotriene/betamethasone dipropionate foam or gel for up to 12 weeks.
- Primary Outcome: The proportion of patients achieving a PGA of 'clear' or 'almost clear' with at least a 2-grade improvement at week 4 for the foam and week 8 for the gel.



 Secondary Outcomes: Proportion of patients achieving at least a 75% reduction in mPASI (mPASI75), and time to treatment success.

#### **PSO-LONG Clinical Trial Protocol**

- Objective: To evaluate the long-term safety and efficacy of twice-weekly calcipotriene/betamethasone dipropionate foam as a proactive maintenance therapy.
- Design: A 12-month, international, multicenter, randomized, vehicle-controlled, double-blind, two-arm, parallel-group trial.
- Phases:
  - Open-label phase (4 weeks): All patients received once-daily calcipotriene/betamethasone dipropionate foam.
  - Maintenance phase (up to 52 weeks): Responders from the open-label phase were randomized to receive either calcipotriene/betamethasone dipropionate foam or vehicle foam twice weekly.
- Primary Outcome: Time to first relapse during the maintenance phase.
- Rescue Medication: In case of relapse, patients in either group received rescue therapy with once-daily calcipotriene/betamethasone dipropionate foam for 4 weeks.

# Signaling Pathways and Mechanism of Action

The therapeutic effects of **Enstilar**® are derived from the complementary actions of its two active ingredients on the key signaling pathways implicated in psoriasis.

# Mechanism of Action of Calcipotriene and Betamethasone Dipropionate

Calcipotriene (Vitamin D3 Analogue): Binds to the vitamin D receptor (VDR), which leads to
the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[8]
It also exerts immunomodulatory effects by inhibiting the IL-23/Th17 axis, a key driver of







psoriatic inflammation.[9][10][11][12][13] Specifically, calcipotriene can suppress the expression of IL-23 and IL-17.[9][10][11][12][13]

• Betamethasone Dipropionate (Potent Corticosteroid): Acts as a potent anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors, which in turn suppress the activity of transcription factors like nuclear factor-kappa B (NF-κB).[14] This inhibition reduces the production of pro-inflammatory cytokines and mediators.[14]

The combination of these two agents in **Enstilar**® provides a dual approach to managing psoriasis by targeting both keratinocyte dysregulation and the underlying inflammatory cascade.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. A cost-effectiveness analysis of calcipotriol plus betamethasone dipropionate aerosol foam versus gel for the topical treatment of plaque psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cost-utility Analysis of Calcipotriol/Betamethasone Dipropionate Aerosol Foam versus Ointment for the Topical Treatment of Psoriasis Vulgaris in Sweden | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cost-effectiveness of the two-compound formulation calcipotriol and betamethasone dipropionate compared with commonly used topical treatments in the management of moderately severe plaque psoriasis in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids | MDPI [mdpi.com]
- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Disrupting the IL-36 and IL-23/IL-17 loop underlies the efficacy of calcipotriol and corticosteroid therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Cost-Effectiveness of Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Research Framework]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243062#cost-effectivenessanalysis-of-enstilar-in-a-research-framework]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com